

# RAF265: Mechanism of Action & Key Characteristics

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

[Get Quote](#)

**RAF265** is an orally available small-molecule kinase inhibitor with a dual mechanism of action [1] [2] [3].

- **RAF Kinase Inhibition:** It is a potent inhibitor of mutant **B-RAF(V600E)**, wild-type B-RAF, and C-RAF, thereby abrogating the aberrant MAPK signaling pathway that drives cellular proliferation in many cancers [1].
- **Anti-Angiogenic Activity:** It also inhibits **Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)**, targeting the tumor vasculature [2] [3].

The table below summarizes its core profile:

| Characteristic               | Description                                                |
|------------------------------|------------------------------------------------------------|
| Primary Targets              | B-RAF (mutant and wild-type), C-RAF, VEGFR-2 [1] [2] [3]   |
| Key Mechanism                | Dual RAF kinase and VEGFR-2 inhibition [2] [3]             |
| Clinical Half-Life           | ~200 hours (allows for continuous target coverage) [2] [3] |
| Maximum Tolerated Dose (MTD) | 48 mg once daily [2] [3]                                   |

This dual targeting is visualized in the following signaling pathway diagram:



[Click to download full resolution via product page](#)

Diagram 1: **RAF265** inhibits key nodes in the MAPK pathway and angiogenesis.

## Clinical & Preclinical Evidence Summary

The efficacy of **RAF265** has been evaluated in both clinical trials and preclinical models.

**Clinical Trial Data (Phase I in Metastatic Melanoma)** A first-in-human study involved 77 patients with locally advanced or metastatic melanoma. Key findings are summarized below [2] [3]:

| Evaluation Metric                    | Result                                                                                             |
|--------------------------------------|----------------------------------------------------------------------------------------------------|
| Objective Response Rate (RECIST)     | 12.1% (8/66 evaluable patients; 7 partial + 1 complete response) [2]                               |
| Responses in BRAF Status             | Occurred in both BRAF-mutant and BRAF wild-type patients [2]                                       |
| Partial Metabolic Response (FDG-PET) | 20.7% (12/58 evaluable patients) [2] [3]                                                           |
| Most Common Related Adverse Events   | Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) [2]                      |
| Pharmacodynamic (PD) Modulation      | Dose-dependent inhibition of p-ERK in tumor tissue; Decrease in soluble VEGFR-2 (sVEGFR-2) [2] [3] |

### Preclinical Data (Colorectal Carcinoma - CRC)

- **Anti-Proliferative Effect:** **RAF265** inhibited cell proliferation in HT29 and HCT116 CRC cell lines with IC50 values of **2.08 µM** and **1.83 µM**, respectively [4].
- **Apoptotic Effect:** Treatment induced caspase-dependent apoptosis. At 15 µM, the percentage of annexin V positive cells increased to **35.1% in HT29** and **42.2% in HCT116** cells [4].
- **Targeting Cancer Stem Cells (CSCs):** **RAF265** was shown to reduce the self-renewal ability of CD26+ CSCs, a subpopulation associated with chemoresistance and metastasis in CRC [4].

## Experimental Workflow for Metabolic Response Monitoring

The phase I clinical trial established a methodology for monitoring tumor response to **RAF265**, which can serve as a reference for preclinical studies. The core workflow is as follows:



Click to download full resolution via product page

Diagram 2: A multi-modal workflow for monitoring response to **RAF265**.

### Detailed Methodologies:

- **Metabolic Imaging with FDG-PET:**

- **Procedure:** Perform a baseline  $^{18}\text{F}$ -FDG-PET scan within 2 weeks prior to treatment initiation. Conduct on-treatment scans on specific days (e.g., Day 15 and Day 28 of cycle 1) [3].
- **Data Analysis:** Calculate the Standard Uptake Value (SUV) for all tumor lesions. The metabolic response is determined by the change in the sum of SUV from baseline [3].
- **Response Criteria:**
  - **Partial Metabolic Response (PMR):**  $\geq 25\%$  decrease in the sum of tumor SUV [3].
  - **Stable Metabolic Disease (SMD):** Change in tumor SUV between PMR and PMD criteria.
  - **Progressive Metabolic Disease (PMD):**  $\geq 25\%$  increase in tumor SUV or appearance of new lesions [3].

- **Pharmacodynamic (PD) Biomarker Analysis:**

- **Tissue-based PD (p-ERK):** Collect paired tumor biopsies (pre-treatment and on-treatment, e.g., Cycle 1 Day 8/15). Analyze using **Immunohistochemistry (IHC)**. Quantify expression, for example, by calculating an H-score that incorporates staining intensity and percentage of positive cells. A dose-dependent inhibition of p-ERK confirms target engagement in the tumor [2] [3].
- **Serum-based PD (Angiogenesis Modulators):** Collect peripheral blood samples at baseline and multiple on-treatment time points. Use **Enzyme-Linked Immunosorbent Assay (ELISA)** to quantify levels of soluble VEGFR-2 (sVEGFR-2) and Placental Growth Factor (PlGF). A

significant temporal **decrease in sVEGFR-2** and an **increase in PIGF** are indicative of VEGFR-2 pathway inhibition [2] [3].

## Troubleshooting & FAQs

**Q: We see a good p-ERK inhibition in our models but a poor anti-tumor effect. What could be the reason? A:** Consider these possibilities:

- **Mechanistic Feedback:** Pan-RAF inhibitors like **RAF265** can cause **paradoxical activation** of the MAPK pathway in cells with wild-type BRAF and upstream RAS activation, potentially leading to resistance or reduced efficacy [2].
- **Dual Target Consideration:** The anti-tumor effect is a combination of direct cytotoxicity (RAF inhibition) and anti-angiogenesis (VEGFR-2 inhibition). Assess vascular changes (e.g., CD31 staining for microvessel density) to confirm the anti-angiogenic effect is active [4].

**Q: How should we handle the enrichment of resistant cancer stem cells (CSCs) during treatment? A:** Preclinical evidence in colorectal cancer suggests a potential combination strategy.

- **Observation:** 5FU chemotherapy can enrich for CD26+ CSCs, but this can be counteracted by **co-treatment with RAF265** [4].
- **Experimental Approach:** Evaluate the effect of **RAF265**, both alone and in combination with standard chemotherapies (e.g., 5FU), on the **CD26+ subpopulation using flow cytometry** and on **self-renewal capability using sphere-forming assays** [4].

**Q: The clinical trial reported a very long half-life for RAF265. How does this impact experimental design? A:** The approximately **200-hour half-life** means steady-state drug levels take a long time to achieve and the drug remains in the system long after dosing stops [2] [3].

- **In vivo Dosing:** This supports continuous once-daily dosing regimens without frequent fluctuations in exposure.
- **Washout Periods:** If designing studies with a washout period, a very long one would be required to fully clear the drug.
- **Toxicity Monitoring:** Monitor for cumulative or late-onset adverse events related to continuous target inhibition.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]
2. A first-in-human phase I, multicenter, open-label ... - PubMed [pubmed.ncbi.nlm.nih.gov]
3. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]
4. Preclinical analysis of the anti-tumor and anti-metastatic ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [RAF265: Mechanism of Action & Key Characteristics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-metabolic-response-monitoring>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)